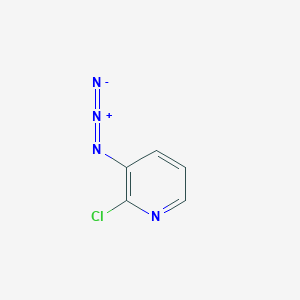

3-Azido-2-chloropyridine

Description

Propriétés

IUPAC Name |

3-azido-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIYMAWHVRPWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543653 | |

| Record name | 3-Azido-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102934-51-0 | |

| Record name | 3-Azido-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The most direct route involves chlorination of 3-azidopyridine 1-oxide using phosphorus oxychloride (POCl₃). This method, detailed in J-Stage studies, proceeds via nucleophilic aromatic substitution (NAS) at the 2-position of the pyridine ring. The N-oxide group enhances the electrophilicity of the adjacent carbon, facilitating substitution by chloride (Figure 1).

-

Combine 3-azidopyridine 1-oxide (9 g) with excess POCl₃ (30 mL).

-

Heat at 80–90°C for 10 hours under inert atmosphere.

-

Quench with ice, extract with dichloromethane, and purify via chromatography.

Optimization and Limitations

-

Solvent Effects : Reactions in POCl₃ alone avoid side products from solvent participation.

-

Temperature : Prolonged heating (>12 hours) risks decomposition of the azide group.

-

Purity : The product typically requires chromatographic purification due to residual phosphorylated byproducts.

Diazotization-Azidodediazoniation of 3-Amino-2-chloropyridine

One-Pot Methodology

This approach converts 3-amino-2-chloropyridine to the target azide via in-situ diazonium salt formation. A CONICET study highlights the use of tributyltin azide (TBSnN₃) under mild conditions:

-

Dissolve 3-amino-2-chloropyridine (1 equiv) in acetonitrile.

-

Add tert-butyl nitrite (1.2 equiv) and TBSnN₃ (1.5 equiv) at 0°C.

-

Stir for 2 hours at room temperature, then extract and purify.

Applications De Recherche Scientifique

3-Azido-2-chloropyridine is utilized in several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Materials Science: It is used in the development of novel materials with specific electronic or photonic properties.

Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: It finds applications in the synthesis of agrochemicals and other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of 3-Azido-2-chloropyridine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

2-Amino-5-chloropyridine-3,4,6-d₃

This deuterated analog (CAS: 1093384-99-6) shares the chloropyridine backbone but replaces the azido group with an amino (-NH₂) substituent at the 3-position and incorporates deuterium at the 3,4,6-positions. Its molecular formula is C₅H₂D₃ClN₂, with a molecular weight of 131.57 g/mol . Key differences include:

- Reactivity: The amino group enhances nucleophilic reactivity, contrasting with the azido group’s electrophilic nature.

- Applications : Deuterated compounds like this are often used in metabolic studies or as internal standards in mass spectrometry, diverging from 3-azido-2-chloropyridine’s role in click chemistry.

- Stability : Deuterated analogs may exhibit altered pharmacokinetic profiles due to isotopic effects, though specific data are unavailable in the evidence .

Comparison with Functional Analogs (Azido-Containing Compounds)

Azidothymidine (AZT)

AZT (3'-azido-3'-deoxythymidine, CAS: 30516-87-1) is a nucleoside analog with an azido group at the 3'-position of the sugar moiety. Its molecular formula is C₁₀H₁₃N₅O₄ , and it has a molecular weight of 267.24 g/mol . Key distinctions from this compound include:

- Structure : AZT’s azido group is part of a ribose sugar, whereas this compound’s azido group is on an aromatic ring.

- Pharmacokinetics : AZT exhibits 49% oral bioavailability and moderate lymphatic distribution, with a serum half-life of ~1 hour in mice .

- Therapeutic Use : AZT is a reverse transcriptase inhibitor used in HIV treatment, reducing mortality and opportunistic infections in clinical trials .

3'-Azido-2',3'-dideoxyuridine (AZdU)

AZdU (CAS: 7481-89-2) shares AZT’s azido-modified sugar but replaces thymine with uracil. Its molecular formula is C₉H₁₁N₅O₃ , with a molecular weight of 253.22 g/mol . Comparative insights:

- Bioavailability : AZdU shows 76% oral bioavailability in mice, significantly higher than AZT .

- Lymphatic Accumulation : AZdU’s lymphatic exposure (AUC) is 3–76% greater than AZT, attributed to structural differences in the nucleobase .

- Therapeutic Potential: Both AZT and AZdU target HIV, but this compound lacks documented antiviral activity.

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Pharmacokinetic Comparison of AZT and AZdU in Mice

| Parameter | AZT | AZdU |

|---|---|---|

| Oral Bioavailability | 49% | 76% |

| Lymphatic AUC (vs. serum) | 1.2–2.5x | 1.5–3.1x |

| Half-life (serum) | ~1 hour | ~1 hour |

Research Findings and Implications

- Structural Impact on Reactivity : The azido group’s position (aromatic vs. sugar) dictates chemical behavior. While this compound participates in click reactions, AZT/AZdU’s azido groups are critical for antiviral activity .

- Bioavailability and Distribution : AZdU’s superior lymphatic accumulation compared to AZT underscores the role of nucleobase modifications in pharmacokinetics .

- Therapeutic vs. Synthetic Utility : AZT and AZdU are clinically validated, whereas this compound’s applications remain confined to chemical synthesis, highlighting the azido group’s versatility across disciplines .

Activité Biologique

3-Azido-2-chloropyridine is a heterocyclic compound notable for its azide group and chlorine substitution on a pyridine ring. Its molecular formula is C₅H₄ClN₃, and it has garnered attention in chemical biology due to its potential applications in organic synthesis and medicinal chemistry. This article details the biological activities associated with this compound, focusing on its reactivity, antiproliferative properties, and potential therapeutic applications.

The azide group (-N₃) in this compound is a highly reactive functional moiety that facilitates various chemical reactions, particularly in click chemistry . Click chemistry is a set of reactions that allow for the rapid and selective coupling of molecules, which can be particularly useful for synthesizing complex compounds such as bioconjugates or polymers. The azide can react with alkynes under mild conditions to form stable triazole linkages, making it a valuable tool in bioconjugation and labeling studies.

Table 1: Comparison of Related Pyridine Derivatives

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Azido-3-chloropyridine | Similar azide and chlorine substitution | Exhibits different reactivity patterns due to position |

| 2-Azido-4-chloropyridine | Azide at position 2 and chlorine at position 4 | May have distinct biological activities compared to others |

| 3-Azido-4-methylpyridine | Methyl substitution at position 4 | Alters electronic properties affecting reactivity |

| 4-Azidopyridine | Azide at position 4 | Commonly studied for its applications in click chemistry |

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various pyridine derivatives, including those containing the azide functionality. In particular, the antiproliferative activity of newly synthesized compounds has been assessed using the MTT assay against several human cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells.

In a comparative study, compounds derived from pyridine structures demonstrated varying degrees of cytotoxicity. Notably, several derivatives exhibited significant suppression of cell viability in a dose-dependent manner. For instance, certain derivatives showed potent activity against HCT-116 and HepG-2 cells while being less effective against MCF-7 cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 5d | HCT-116 | <10 | High |

| 4c | HepG-2 | <15 | Moderate |

| 7b | MCF-7 | >50 | Low |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azide group may play a role in modulating biological pathways through bioorthogonal reactions. This allows for selective targeting of biomolecules within living systems without disrupting normal cellular functions. Such properties are particularly useful in drug development and molecular imaging .

Case Studies

- Anticancer Studies : A recent study synthesized various pyridine derivatives, including those with azide substitutions. These compounds were tested against multiple cancer cell lines, revealing promising anticancer activity specifically against liver and colon cancers while showing lower efficacy against breast cancer cell lines .

- Drug Development : The unique reactivity of the azide group allows for the development of new pharmaceuticals through conjugation with other bioactive molecules. This approach has been explored in creating targeted therapies that can selectively bind to cancer cells or other disease markers.

Q & A

Q. How to troubleshoot low yields in heterocyclic ring-functionalization using this compound?

- Methodological Answer : Low yields (<40%) may stem from competing side reactions (e.g., azide reduction). Introduce radical scavengers (TEMPO) or optimize catalyst loading. Use LC-MS to identify byproducts (e.g., triazoles from unintended cycloaddition). Switch to microwave-assisted synthesis for enhanced selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.